3-bromo-N,2-dimethyl-N-phenylbenzamide
Description
3-Bromo-N,2-dimethyl-N-phenylbenzamide is a substituted benzamide featuring a bromine atom at the 3-position of the benzoyl moiety, a methyl group at the 2-position, and an N-phenyl-N-methyl substitution on the amide nitrogen.
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.187 |
IUPAC Name |
3-bromo-N,2-dimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-13(9-6-10-14(11)16)15(18)17(2)12-7-4-3-5-8-12/h3-10H,1-2H3 |
InChI Key |
KGDMQPHJRMWKPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Br)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects : The bromine atom in all compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions.
- Amide vs. Aniline : The N,N-dimethylamide group (logP ~1.8–2.2) in 3-bromo-N,N-dimethylbenzamide increases lipophilicity compared to the aniline analog (logP ~2.5), impacting bioavailability.
- Substituent Diversity : The N-phenyl group in This compound may enhance steric hindrance compared to N-alkyl or N-fluoroaryl analogs, affecting binding to biological targets.
Physicochemical Properties
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